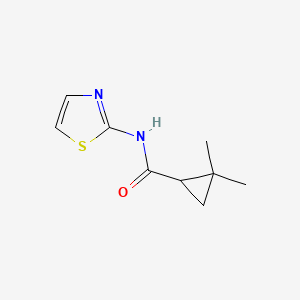

2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

描述

2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring substituted with a thiazole moiety The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

属性

IUPAC Name |

2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)5-6(9)7(12)11-8-10-3-4-13-8/h3-4,6H,5H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNIFIDADJGOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC2=NC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding amine derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Key areas of research include:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, modifications in the thiazole group have been linked to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that this compound may act as an inhibitor of cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development into anticancer therapies .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may interfere with acetylcholinesterase activity, which is relevant in neurodegenerative diseases .

The biological activities of 2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide can be summarized as follows:

Material Science

In addition to its biological applications, the compound can serve as a building block in the synthesis of novel materials. Its unique structure allows for the development of polymers or composites with specific properties, making it valuable in industrial applications.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines revealed that the compound showed an IC50 value of 15 µM after 48 hours of treatment. These findings suggest that it could be developed into an effective anticancer agent with selective toxicity towards malignant cells.

Case Study 3: Enzyme Interaction

Molecular docking studies have been conducted to understand how this compound interacts with target enzymes involved in metabolic pathways. The binding affinity observed indicates that it may effectively inhibit enzyme activity, potentially leading to therapeutic benefits in conditions like Alzheimer’s disease.

作用机制

The mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .

相似化合物的比较

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and unique steric properties to the molecule. This can influence its binding affinity and specificity for molecular targets, making it a valuable compound for drug development and other applications .

生物活性

2,2-Dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features a cyclopropane ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Structural Formula

- Molecular Formula :

- SMILES : CC(C)(C)C(=O)NC1=NC=CS1

- InChI : InChI=1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11)

Biological Activity Overview

Research indicates that compounds with thiazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the cyclopropane structure may also contribute to the unique pharmacological profile of this compound.

Anticancer Activity

Studies have shown that derivatives of thiazole can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Specifically, compounds similar to this compound have demonstrated:

- Inhibition of HDACs : Leading to increased acetylation of histones and modulation of gene expression related to cancer cell survival.

- Tumor Regression : In xenograft mouse models, certain thiazole-containing compounds have shown promising results in reducing tumor size.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research has indicated that:

- Broad-Spectrum Activity : Compounds similar to this compound exhibit activity against various bacterial strains and fungi.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling cyclopropanecarboxylic acid derivatives with 2-aminothiazole. For example, cyclopropanecarboxylic acid chloride can react with 2-aminothiazole in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction efficiency depends on temperature control (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of acid chloride to amine) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields high-purity product .

- Optimization : Monitor reaction progress by TLC or LC-MS. Adjust solvent polarity (e.g., acetonitrile or THF) to improve solubility of intermediates.

Q. How can solubility challenges for this compound be addressed in in vitro and in vivo studies?

- Methodology : For in vitro studies, dissolve the compound in DMSO (≤10 mg/mL) and dilute with aqueous buffers. If precipitation occurs, test alternative solvents like ethanol or DMF (5% v/v in PBS). For in vivo administration, use formulations such as 10% DMSO + 5% Tween 80 + 85% saline (intravenous) or 0.5% carboxymethyl cellulose sodium (oral suspension). Centrifuge solutions at 10,000 × g for 5 minutes to ensure clarity .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Structural Confirmation :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., cyclopropane ring geometry ).

- NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and thiazole C-H (δ 7.2–7.5 ppm).

- Mass spectrometry : Confirm molecular ion peak at m/z 209.1 (M+H⁺) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Accept purity ≥95% for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or cyclopropane rings) affect biological activity?

- SAR Strategy :

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the thiazole to enhance antimicrobial activity .

- Cyclopropane Modifications : Replace methyl groups with halogens (e.g., F) to study metabolic stability. Compare IC₅₀ values in enzyme inhibition assays .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths and dipole moments. Compare with X-ray data to validate accuracy .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess redox stability and nucleophilic attack susceptibility .

- Tools : Gaussian 16 or ORCA software packages.

Q. How can stability under physiological conditions be systematically evaluated?

- Protocol :

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation by HPLC.

Thermal Stability : Heat samples to 40–60°C and monitor decomposition via TGA-DSC.

Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products .

- Mitigation : Use lyophilization for long-term storage (−20°C, argon atmosphere).

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Troubleshooting Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。